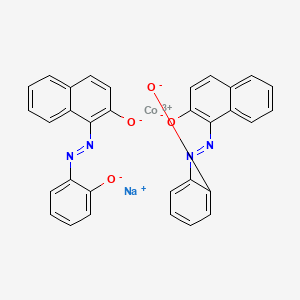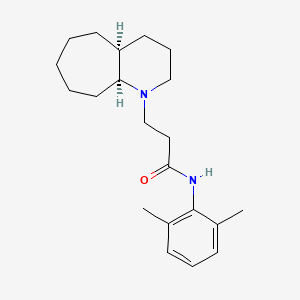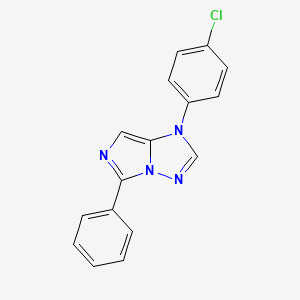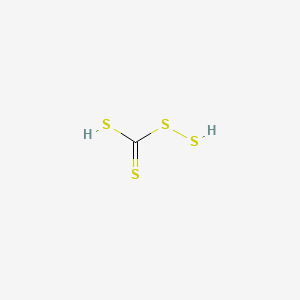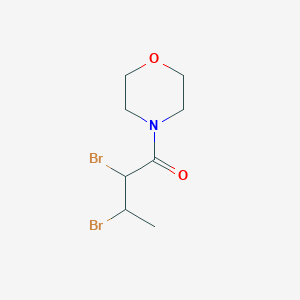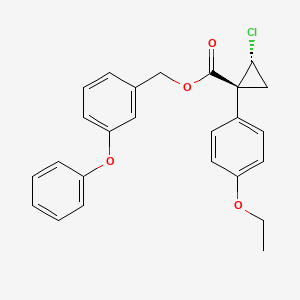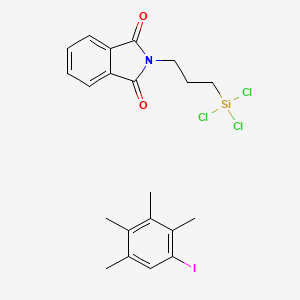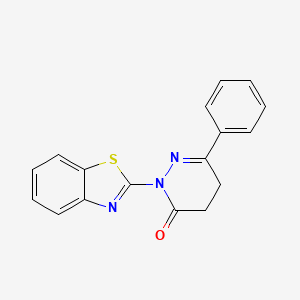
Stearyl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearyl beta-D-glucopyranoside is a non-ionic surfactant composed of a stearyl (octadecyl) group attached to a beta-D-glucopyranoside moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including cosmetics, pharmaceuticals, and industrial formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stearyl beta-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic synthesis using beta-glucosidase in organic solvents or ionic liquids. The reaction typically involves the reverse hydrolysis of glucose and stearyl alcohol, catalyzed by an engineered beta-glucosidase enzyme .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale enzymatic processes due to their regio- and stereo-selectivity under mild conditions. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, enhances the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Stearyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acids or enzymes, leading to the cleavage of the glycosidic bond.
Oxidation: Involves oxidizing agents like hydrogen peroxide, resulting in the formation of oxidized derivatives.
Substitution: Reactions with nucleophiles can replace the stearyl group with other functional groups.
Major Products: The primary products of these reactions include glucose, stearyl alcohol, and various oxidized or substituted derivatives .
Aplicaciones Científicas De Investigación
Stearyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations for enhanced drug solubility and stability.
Industry: Applied in cosmetics and personal care products for its emulsifying and moisturizing properties.
Mecanismo De Acción
The mechanism of action of stearyl beta-D-glucopyranoside primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and various hydrophobic compounds .
Comparación Con Compuestos Similares
Octyl beta-D-glucopyranoside: Another non-ionic surfactant with a shorter alkyl chain.
Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with a slightly longer alkyl chain.
Methyl beta-D-glucopyranoside: A simpler glucoside with a methyl group instead of a long alkyl chain .
Uniqueness: Stearyl beta-D-glucopyranoside is unique due to its long stearyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, enhancing its utility in various applications compared to its shorter-chain counterparts .
Propiedades
Número CAS |
76739-16-7 |
|---|---|
Fórmula molecular |
C24H48O6 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1 |
Clave InChI |
UFSKIYBOKFBSOA-GNADVCDUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
